molecular formula C17H20ClFN2O4 B2807726 3-(3-chloro-4-fluorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide CAS No. 2034496-54-1

3-(3-chloro-4-fluorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide

Cat. No. B2807726
M. Wt: 370.81
InChI Key: UTUZOFSQKSQPSP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name you provided suggests that this compound is a propanamide with various functional groups attached.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the conditions and reagents used.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides showed significant anticonvulsant activity. These compounds, which include structural fragments similar to those in the compound of interest, displayed broad spectra of activity across various preclinical seizure models. One compound, in particular, demonstrated high protection without impairing motor coordination, suggesting a better safety profile than some clinically relevant antiepileptic drugs (AEDs) (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Synthesis for Potential Therapeutic Uses

Manolov, Ivanov, and Bojilov (2020) reported on the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound prepared by reacting tryptamine and flurbiprofen. This synthesis demonstrates the potential for creating compounds with specific functional groups that could be used in SARS-CoV-2 treatment trials, indicating a methodology that could be applicable to the synthesis and evaluation of the compound of interest for similar therapeutic applications (Manolov, Ivanov, & Bojilov, 2020).

Structural Analysis and Pharmaceutical Development

Safety And Hazards

This involves studying the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


Please consult with a professional chemist or a relevant expert for a detailed analysis. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O4/c18-13-11-12(1-3-14(13)19)2-4-15(22)20-7-9-25-10-8-21-16(23)5-6-17(21)24/h1,3,11H,2,4-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUZOFSQKSQPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide

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